
(2,5-Dimethyl-1,4-phenylene)bis(methylene)bis(phenylcarbamimidothioate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethyl-1,4-phenylene)bis(methylene)bis(phenylcarbamimidothioate) is a complex organic compound known for its unique chemical structure and properties. This compound features a central 2,5-dimethyl-1,4-phenylene core, which is bis-substituted with methylene groups linked to phenylcarbamimidothioate moieties. The presence of multiple functional groups within this molecule makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethyl-1,4-phenylene)bis(methylene)bis(phenylcarbamimidothioate) typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,5-dimethyl-1,4-phenylenediamine with formaldehyde to form the bis(methylene) intermediate. This intermediate is then reacted with phenyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethyl-1,4-phenylene)bis(methylene)bis(phenylcarbamimidothioate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidothioate groups into corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted aromatic compounds
Scientific Research Applications
(2,5-Dimethyl-1,4-phenylene)bis(methylene)bis(phenylcarbamimidothioate) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,5-Dimethyl-1,4-phenylene)bis(methylene)bis(phenylcarbamimidothioate) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dimethyl-1,4-phenylene)bis(methylene)bis(phenylcarbamimidothioate)
- (2,5-Dimethyl-1,4-phenylene)bis(methylene)bis(phenylcarbamimidothioate)
- (2,5-Dimethyl-1,4-phenylene)bis(methylene)bis(phenylcarbamimidothioate)
Uniqueness
Compared to other similar compounds, (2,5-Dimethyl-1,4-phenylene)bis(methylene)bis(phenylcarbamimidothioate) stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development .
Properties
Molecular Formula |
C24H26N4S2 |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
[2,5-dimethyl-4-[(N'-phenylcarbamimidoyl)sulfanylmethyl]phenyl]methyl N'-phenylcarbamimidothioate |
InChI |
InChI=1S/C24H26N4S2/c1-17-13-20(16-30-24(26)28-22-11-7-4-8-12-22)18(2)14-19(17)15-29-23(25)27-21-9-5-3-6-10-21/h3-14H,15-16H2,1-2H3,(H2,25,27)(H2,26,28) |
InChI Key |
XHVRGMASWHIQOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CSC(=NC2=CC=CC=C2)N)C)CSC(=NC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


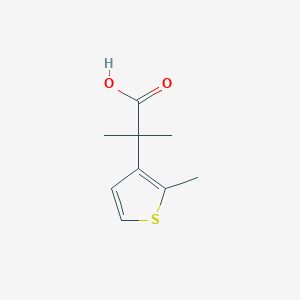
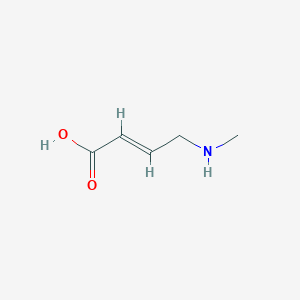
![Methyl[1-(pyrimidin-2-yl)ethyl]amine](/img/structure/B13077137.png)
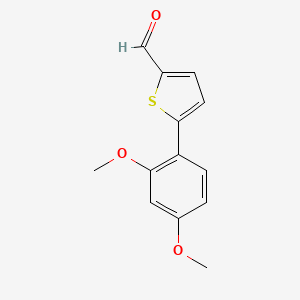
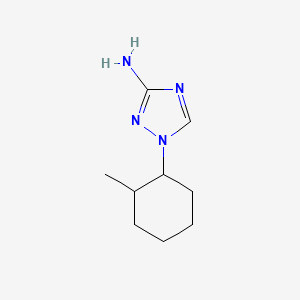
![Methyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13077144.png)
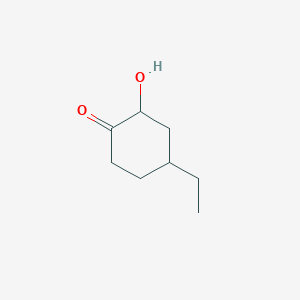
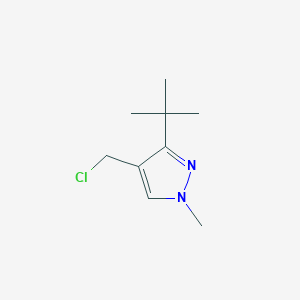
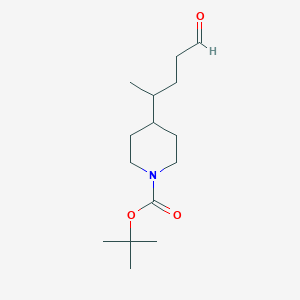
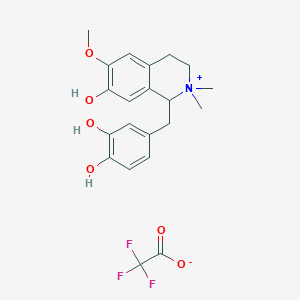
![Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate](/img/structure/B13077173.png)
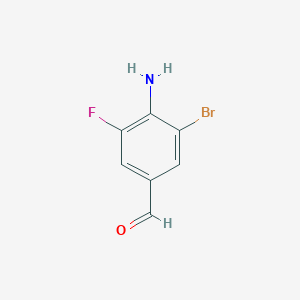
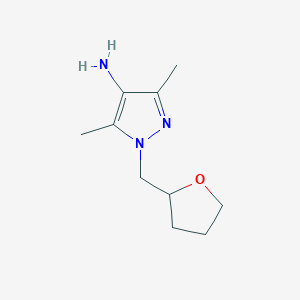
![3-[4-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13077188.png)
